N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves the coupling of an indole derivative with a chlorophenyl group and a methoxyphenoxy acetamide moiety. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane as a solvent and lutidine as a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which play a role in modulating mood, cognition, and behavior . The compound’s unique structure allows it to bind with high affinity to these receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with a similar indole moiety but different substituents.
Uniqueness
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
Molecular Formula |
C25H23ClN2O3 |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H23ClN2O3/c1-30-23-12-6-7-13-24(23)31-16-25(29)28-15-19(17-8-2-4-10-21(17)26)20-14-27-22-11-5-3-9-18(20)22/h2-14,19,27H,15-16H2,1H3,(H,28,29) |
InChI Key |
CVOLAUONYMEKOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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